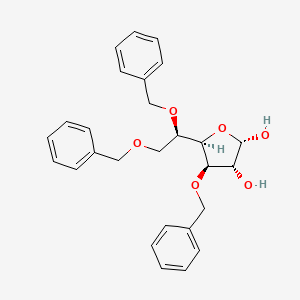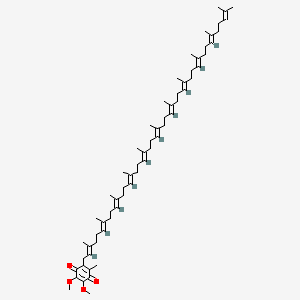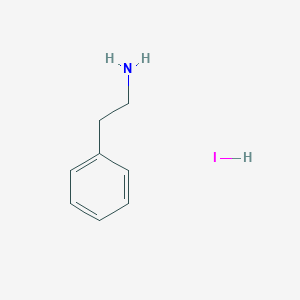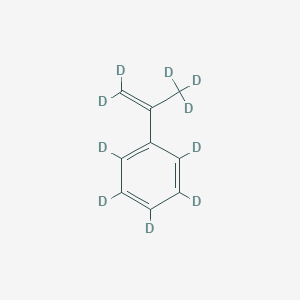![molecular formula C15H19NO9 B1434625 [2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside CAS No. 70622-78-5](/img/structure/B1434625.png)
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside
Vue d'ensemble
Description
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside is a chemical compound utilized in biomedical research. It plays a fundamental role in efficiently detecting the β-galactosidase activity present in cells. Additionally, it is employed in exploring the glycosphingolipid metabolism in relation to Alzheimer’s disease.
Méthodes De Préparation
The synthesis of [2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside involves several steps. The synthetic route typically starts with the preparation of the phenyl derivative, followed by the introduction of the nitrovinyl group. The final step involves the glycosylation of the phenyl derivative with b-D-galactopyranoside under specific reaction conditions. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.
Analyse Des Réactions Chimiques
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrovinyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in detecting β-galactosidase activity in cells, which is crucial for studying cellular processes and enzyme activities.
Medicine: The compound is used in research related to Alzheimer’s disease, particularly in exploring glycosphingolipid metabolism.
Industry: It is utilized in the production of high-purity chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside involves its interaction with β-galactosidase enzymes. The compound acts as a substrate for the enzyme, allowing researchers to measure enzyme activity by detecting the hydrolysis products. This interaction is crucial for studying enzyme kinetics and cellular processes.
Comparaison Avec Des Composés Similaires
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside can be compared with other similar compounds such as:
- 2-Methoxy-4-(2-nitroethenyl)phenyl β-D-galactopyranoside
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxy-4-(2-nitrovinyl)phenoxy)tetrahydro-2H-pyran-3,4,5-triol
These compounds share similar structural features but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific use in detecting β-galactosidase activity and its role in Alzheimer’s disease research.
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12+,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWGFRNUGSRRBP-OBZUZTNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)



![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)
![[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone](/img/structure/B1434554.png)





![1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B1434564.png)
![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)
